5-Acetylfuran-2-carboxylic acid

Vue d'ensemble

Description

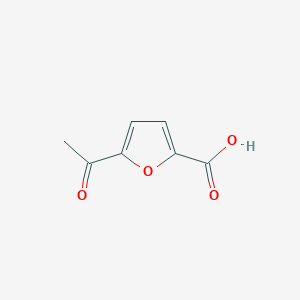

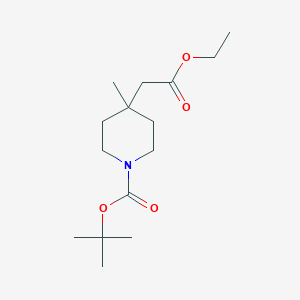

5-Acetylfuran-2-carboxylic acid is an organic compound with the molecular formula C7H6O4 and a molecular weight of 154.12 . It is a derivative of furan, a five-membered ring aromatic compound .

Molecular Structure Analysis

The molecular structure of 5-Acetylfuran-2-carboxylic acid consists of a furan ring with an acetyl group and a carboxylic acid group attached . Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of furan derivatives .Applications De Recherche Scientifique

Antiprotozoal Agent Synthesis

5-Acetylfuran-2-carboxylic acid is utilized in the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which have shown significant potential as antiprotozoal agents. These compounds demonstrate strong DNA affinities and exhibit in vitro and in vivo activities against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in treating diseases like sleeping sickness and malaria. The synthesis involves multi-step reactions starting with 2-acetylfuran and involves brominations, Suzuki coupling, and hydrogenation processes to create these bioactive compounds (Ismail et al., 2004).

Carbapenem Biosynthesis

In the biosynthesis of carbapenem antibiotics, 5-Acetylfuran-2-carboxylic acid derivatives play a crucial role. The stereochemical assignments and the role of specific enzymes in the biosynthetic pathway, including the ring stereoinversion process from L-proline to carbapenem antibiotics, are significant areas of research. These antibiotics are essential in treating bacterial infections, and understanding their biosynthesis can help improve their production and efficacy (Stapon et al., 2003).

Weak Acid Stress in Microbes

5-Acetylfuran-2-carboxylic acid and its derivatives are involved in microbial responses to weak acid stress, a critical factor in various applications ranging from food preservation to chemotherapy and agriculture. Research in this area contributes significantly to understanding how microbes adapt to weak acid stress, which is crucial for developing better food preservation techniques, improving the efficacy of pharmaceuticals, and optimizing microbial cell factories for chemical synthesis (Mira & Teixeira, 2013).

Chemical Synthesis and Catalysis

Derivatives of 5-Acetylfuran-2-carboxylic acid are synthesized for various chemical applications, including the production of heterocycles, thiadiazoles, and other bioactive compounds. These synthesized compounds are used in chemical catalysis, pharmaceuticals, and materials science. For example, the derivatives are involved in reactions such as the Gomberg–Bachmann reaction, Hurd–Mori reaction, and arylation, highlighting their versatility and importance in synthetic chemistry (Remizov et al., 2018).

Hydrogen Generation from Bio-oil

Carboxylic acids, including 5-Acetylfuran-2-carboxylic acid derivatives, are major components of bio-oil, and research into their steam reforming is crucial for hydrogen generation. Understanding the reaction characteristics of these acids during steam reforming helps in optimizing bio-oil reforming processes, which is essential for sustainable energy production (Zhang et al., 2018).

Orientations Futures

The future directions for research on 5-Acetylfuran-2-carboxylic acid and other furan derivatives involve developing more efficient and environmentally friendly synthesis methods . There is also interest in exploring the potential of these compounds as precursors for the synthesis of important polymers .

Propriétés

IUPAC Name |

5-acetylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLQSHUTWBHYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylfuran-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole](/img/structure/B2630396.png)

![1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2630402.png)

![6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2630404.png)

![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2630406.png)

![N-(3-morpholinopropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2630407.png)

![3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide](/img/structure/B2630408.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate](/img/structure/B2630409.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2630412.png)

![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2630417.png)